![molecular formula C18H19NO2 B2986027 N-(2-hydroxy-2-phenylpropyl)cinnamamide CAS No. 1351664-33-9](/img/structure/B2986027.png)
N-(2-hydroxy-2-phenylpropyl)cinnamamide
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Description
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .
Scientific Research Applications
Antimicrobial Activity
This compound has been found to have significant antimicrobial activity. It is active on Staphylococcus and Enterococcus species . This makes it a potential candidate for the development of new antimicrobial drugs.
Anticancer Activity
The compound has shown anticancer properties in vitro. It has been tested on human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines . This suggests that it could be used in the development of new anticancer therapies.
Antioxidant Activity
The compound has demonstrated antioxidant activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′–azino–bis (3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assays . Antioxidants are crucial for protecting the body against damage from free radicals, and this compound could potentially be used in the development of new antioxidant supplements or drugs.
Anti-Inflammatory and Analgesic Activity
Some derivatives of cinnamamides, which include this compound, have exhibited anti-inflammatory and/or analgesic activity . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Cardioprotective Properties
The compound has been found to have a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension . This suggests potential applications in the treatment and prevention of cardiovascular diseases.
Synthesis of Flavones
The compound can be used in the synthesis of flavones, a class of compounds known for their diverse biological activities, including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
Enzymatic Synthesis
The compound can be used in enzymatic synthesis reactions. For example, it has been used in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors .
Activation of Nrf2 Pathway
Substituted N-phenyl cinnamamide derivatives, which include this compound, have been designed and synthesized to confirm activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . The Nrf2 pathway plays a key role in cellular defense against oxidative stress, suggesting potential applications in the treatment of diseases associated with oxidative stress.
properties
IUPAC Name |
(E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-13,21H,14H2,1H3,(H,19,20)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLZPCJBWNOAEX-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)cinnamamide |
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